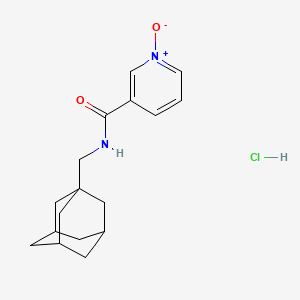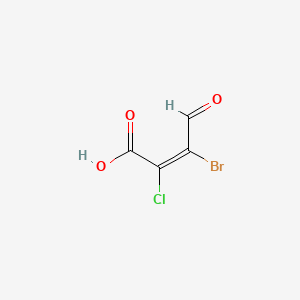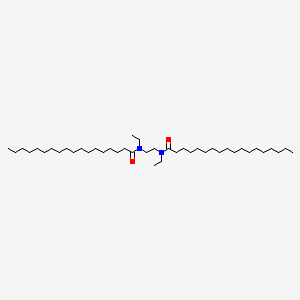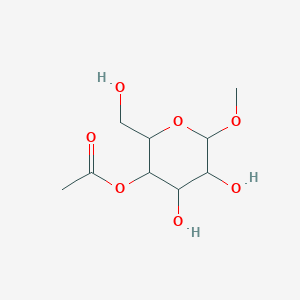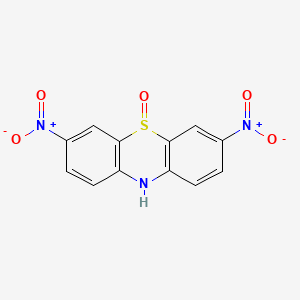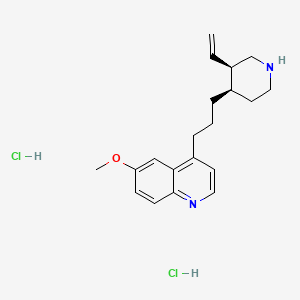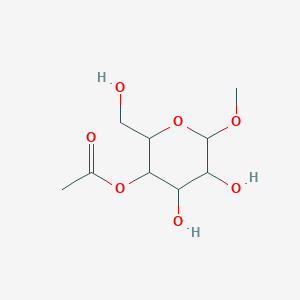
Propanamide, N-(aminocarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a propionyl group attached to the nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
Propionylurea can be synthesized through several methods. One common method involves the reaction of propionyl chloride with urea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding propionylurea as the primary product.
Industrial Production Methods
In an industrial setting, propionylurea can be produced by reacting propionic acid with urea in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
化学反応の分析
Types of Reactions
Propionylurea undergoes various chemical reactions, including:
Oxidation: Propionylurea can be oxidized to form propionic acid and urea.
Reduction: It can be reduced to form propionamide and ammonia.
Substitution: Propionylurea can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Propionic acid and urea.
Reduction: Propionamide and ammonia.
Substitution: Halogenated derivatives of propionylurea.
科学的研究の応用
Propionylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Propionylurea derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propionylurea derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of propionylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative of propionylurea being studied.
類似化合物との比較
Similar Compounds
Phenylurea: Similar in structure but with a phenyl group instead of a propionyl group.
Methylurea: Contains a methyl group instead of a propionyl group.
Ethylurea: Contains an ethyl group instead of a propionyl group.
Uniqueness of Propionylurea
Propionylurea is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
5426-52-8 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
N-carbamoylpropanamide |
InChI |
InChI=1S/C4H8N2O2/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChIキー |
KKACJTWOOFIGAD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


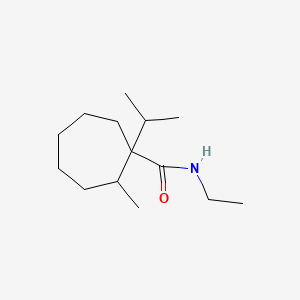
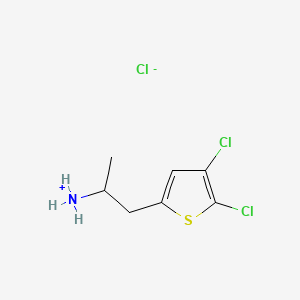
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)

